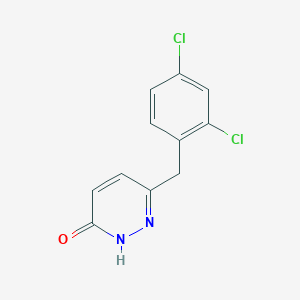

6-(2,4-Dichlorobenzyl)-3-pyridazinol

Description

6-(2,4-Dichlorobenzyl)-3-pyridazinol is a chemical compound that belongs to the class of pyridazinol derivatives This compound is characterized by the presence of a pyridazinol ring substituted with a 2,4-dichlorobenzyl group

Properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGURVKZRHXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorobenzyl)-3-pyridazinol typically involves the reaction of 2,4-dichlorobenzyl chloride with a pyridazinol derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 6-(2,4-Dichlorobenzyl)-3-pyridazinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorobenzyl)-3-pyridazinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2,4-Dichlorobenzyl)-3-pyridazinol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.

Uniqueness

6-(2,4-Dichlorobenzyl)-3-pyridazinol is unique due to its specific substitution pattern and the presence of the pyridazinol ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6-(2,4-Dichlorobenzyl)-3-pyridazinol is a heterocyclic compound characterized by its pyridazine ring substituted with a dichlorobenzyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and herbicidal properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

Chemical Structure

The structure of 6-(2,4-Dichlorobenzyl)-3-pyridazinol can be described as follows:

- Pyridazine Core : A six-membered ring containing two nitrogen atoms at positions 1 and 2.

- Hydroxyl Group : Located at the 3-position of the pyridazine ring.

- Dichlorobenzyl Moiety : Substituted at the 6-position, contributing to its unique properties.

Antimicrobial Properties

Preliminary studies have indicated that 6-(2,4-Dichlorobenzyl)-3-pyridazinol exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism behind its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It is believed to act by inhibiting specific enzymes involved in plant growth and development, making it a candidate for agricultural applications. Its selective toxicity towards weeds while being less harmful to crops is particularly noteworthy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-(2,4-Dichlorobenzyl)-3-pyridazinol demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table indicates that the compound exhibits strong activity against Staphylococcus aureus, a common pathogen responsible for skin infections.

Case Study 2: Herbicidal Activity

In another study focusing on the herbicidal effects of the compound, various concentrations were tested on common agricultural weeds. The results indicated that at higher concentrations (200 µg/mL), significant growth inhibition was observed in target weeds compared to untreated controls.

| Weed Species | Growth Inhibition (%) at 200 µg/mL |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

| Setaria viridis | 90 |

These findings suggest that 6-(2,4-Dichlorobenzyl)-3-pyridazinol could serve as an effective herbicide with a high degree of selectivity for target weed species.

The exact mechanism by which 6-(2,4-Dichlorobenzyl)-3-pyridazinol exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dichlorobenzyl group enhances lipophilicity, facilitating better interaction with cellular membranes and biological targets. Further studies are needed to clarify the specific pathways involved in its antimicrobial and herbicidal activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.